molecular formula C20H16N4O2S2 B2446553 1-[3-(methylsulfanyl)phenyl]-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one CAS No. 1251548-27-2

1-[3-(methylsulfanyl)phenyl]-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one

Cat. No.: B2446553
CAS No.: 1251548-27-2
M. Wt: 408.49
InChI Key: CLCLNBFKOAQTPN-UHFFFAOYSA-N
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Description

N-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N’-(4-fluorobenzyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups

Scientific Research Applications

N-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N’-(4-fluorobenzyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Future Directions

The future research directions for this compound would depend on its intended use or biological activity. If it’s found to have useful properties, such as medicinal activity, then future work might involve optimizing its structure for better activity, lower toxicity, or improved pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N’-(4-fluorobenzyl)urea typically involves multi-step organic reactions The process begins with the preparation of the oxazole ring, which is then coupled with a phenyl group

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N’-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N’-(4-fluorobenzyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N’-(4-chlorobenzyl)urea
  • N-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N’-(4-methylbenzyl)urea

Uniqueness

N-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N’-(4-fluorobenzyl)urea is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c1-27-15-8-6-13(7-9-15)19-21-20(26-23-19)18-17(25)10-11-24(22-18)14-4-3-5-16(12-14)28-2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCLNBFKOAQTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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